Hexaphenylcyclotrisiloxane

Catalog No.
S749525
CAS No.
512-63-0
M.F
C36H30O3Si3
M. Wt
594.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaphenylcyclotrisiloxane

CAS Number

512-63-0

Product Name

Hexaphenylcyclotrisiloxane

IUPAC Name

2,2,4,4,6,6-hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane

Molecular Formula

C36H30O3Si3

Molecular Weight

594.9 g/mol

InChI

InChI=1S/C36H30O3Si3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H

InChI Key

VCYDUTCMKSROID-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Precursor for Silicone Polymers:

Hexaphenylcyclotrisiloxane, despite its name, does not contain any phenyl groups. The correct chemical name is hexamethylcyclotrisiloxane (D3). It serves as a crucial precursor for various silicone polymers widely utilized in scientific research. These polymers possess unique properties like heat resistance, flexibility, and electrical insulativity, making them valuable in diverse research applications [].

Synthesis of Functionalized Silanes:

D3 acts as a starting material for the synthesis of functionalized silanes, a class of organosilicon compounds with specific functionalities attached to the silicon atom. These functionalized silanes find use in various research areas, including:

  • Surface modification: Modifying the surfaces of materials to alter their properties like wettability, adhesion, and biocompatibility [].
  • Drug delivery: Developing drug delivery systems that can target specific tissues and release drugs in a controlled manner [].
  • Biomedical applications: Creating biocompatible materials for implants, prosthetics, and biosensors [].

Biochemical Research:

D3 exhibits potential applications in specific areas of biochemical research. Studies suggest its use as a:

  • Protein extraction solvent: D3 can solubilize certain proteins, aiding in their extraction and purification for further analysis [].
  • Hydrophobic interaction chromatography stationary phase: D3 can be immobilized on a solid support to create a stationary phase for hydrophobic interaction chromatography, a technique used to separate biomolecules based on their hydrophobicity [].

Other Research Applications:

Beyond the mentioned areas, D3 finds applications in other scientific research fields:

  • Organic synthesis: D3 can act as a reactant or intermediate in various organic reactions [].
  • Material science: D3 can be used to synthesize new types of materials with unique properties for diverse applications [].

Hexaphenylcyclotrisiloxane is a cyclic siloxane compound with the chemical formula C36H30O3Si3C_{36}H_{30}O_3Si_3. It consists of three silicon atoms, each bonded to two phenyl groups and one oxygen atom, forming a stable cyclic structure. This compound is notable for its unique properties, including high thermal stability and significant potential in various

Data Availability:

  • Detailed data on chronic toxicity, flammability, and reactivity is limited and requires further research.

Hexaphenylcyclotrisiloxane is primarily utilized in palladium-catalyzed cross-coupling reactions with aryl halides. This process allows for the formation of carbon-silicon bonds, which are essential in synthesizing organosilicon compounds. The reactions can be performed in an aqueous medium using potassium hydroxide as an activator, facilitating high yields while preserving sensitive functional groups like acetyl and nitro groups .

Additionally, hexaphenylcyclotrisiloxane can undergo solid-state polymerization initiated by potassium hydroxide. This reaction leads to the formation of larger siloxane networks, which can be beneficial for various applications in materials science .

Hexaphenylcyclotrisiloxane can be synthesized through several methods:

  • Reaction of Hexaphenyldichlorosilane with Zinc Oxide: This method involves treating hexaphenyldichlorosilane with zinc oxide, which facilitates the formation of the cyclic siloxane structure .
  • Palladium-Catalyzed Cross-Coupling Reactions: As mentioned earlier, this approach allows for the efficient synthesis of hexaphenylcyclotrisiloxane through reactions with aryl halides .

These synthesis methods highlight the versatility of hexaphenylcyclotrisiloxane in chemical synthesis and its role as a reagent in various reactions.

Hexaphenylcyclotrisiloxane has several applications:

  • Chemical Synthesis: It serves as a cross-coupling reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
  • Materials Science: Due to its thermal stability and structural properties, it is used in developing advanced materials, including polymers and coatings.
  • Electrochemical

Research on interaction studies involving hexaphenylcyclotrisiloxane primarily focuses on its reactivity with other chemical species rather than biological interactions. Its ability to participate in palladium-catalyzed reactions indicates that it can interact effectively with various aryl halides and other organosilicon compounds .

Hexaphenylcyclotrisiloxane shares similarities with other cyclic siloxanes but stands out due to its unique structure and reactivity. Below is a comparison with similar compounds:

Compound NameFormulaUnique Features
HexamethylcyclotrisiloxaneC18H54O3Si3C_{18}H_{54}O_3Si_3High volatility; used primarily in silicone production
OctamethylcyclotetrasiloxaneC24H78O4Si4C_{24}H_{78}O_4Si_4Larger cyclic structure; used in high-performance materials
TrimethylphenylcyclotrisiloxaneC12H18O3Si3C_{12}H_{18}O_3Si_3Contains methyl groups; different reactivity profile

Hexaphenylcyclotrisiloxane's distinct phenyl groups contribute to its stability and reactivity, making it a valuable compound in both academic research and industrial applications. Its ability to undergo specific

Fundamental Thermal Stability Characteristics

Hexaphenylcyclotrisiloxane demonstrates exceptional thermal stability attributed to its unique molecular architecture combining a siloxane backbone with aromatic phenyl substituents. The compound exhibits high thermal resistance with decomposition temperatures significantly elevated compared to linear siloxane analogues [1] [2]. The crystalline form of hexaphenylcyclotrisiloxane maintains structural integrity at temperatures approaching 300°C, with the melting point ranging from 184-188°C [1] [3].

Comparative Thermal Decomposition Analysis

Thermal stability investigations of related siloxane compounds provide critical insights into the decomposition mechanisms of hexaphenylcyclotrisiloxane. Hexamethyldisiloxane exhibits thermal stability up to 240-300°C with annual degradation rates below 3.5% [4] [5]. Octamethyltrisiloxane demonstrates stability to 260°C based on vapor-liquid equilibrium curve deviations [6] [7]. Polydimethylsiloxane polymers exhibit thermal decomposition temperatures in the range of 350-400°C [8] [9].

Activation Energy Determination

The activation energy for siloxane bond dissociation represents a fundamental parameter governing thermal decomposition kinetics. Experimental investigations utilizing stress relaxation measurements and thermal depolymerization studies reveal activation energies ranging from 147-180 kilojoules per mole for siloxane bond scission [10]. The activation energy for polydimethylsiloxane thermal decomposition has been determined as 151 kilojoules per mole using forced bond scission analysis [10]. These values are substantially lower than the theoretical siloxane bond dissociation energy of 454 kilojoules per mole, indicating that thermal decomposition proceeds through complex mechanistic pathways rather than simple bond rupture [10].

Mechanistic Pathways in Thermal Decomposition

Thermal decomposition of cyclic siloxanes proceeds primarily through backbiting mechanisms involving silanone elimination rather than silylene extrusion [11]. Linear siloxane thermal decomposition favors 1,3-hydrogen atom migration from silicon to silicon atoms concomitant with silanone formation [11]. The predominant decomposition products include cyclic siloxanes such as hexamethylcyclotrisiloxane, octamethylcyclotetrasiloxane, and various hydrocarbon fragments including methane, ethane, ethylene, and acetylene [11] [6].

Enhanced Thermal Stability Through Phenyl Substitution

The incorporation of phenyl groups in hexaphenylcyclotrisiloxane significantly enhances thermal stability through multiple mechanisms. Phenyl substituents increase the activation energy for thermal decomposition compared to methyl-substituted analogues [9]. The aromatic character of phenyl groups provides additional resonance stabilization, inhibiting thermal degradation pathways [12]. Phenylsiloxane polymers demonstrate decomposition temperatures extending to 470°C, substantially higher than their methyl-substituted counterparts [13].

PropertyValue
Molecular FormulaC₃₆H₃₀O₃Si₃
Molecular Weight (g/mol)594.88
Melting Point (°C)184-188
Thermal Stability Temperature (°C)~300
Estimated Activation Energy (kJ/mol)151-209

Solvatochromic Behavior in Polar/Non-Polar Solvent Systems

Solubility Characteristics in Different Solvent Systems

Hexaphenylcyclotrisiloxane exhibits distinct solubility patterns that correlate directly with solvent polarity and molecular interactions. The compound demonstrates poor solubility in polar protic solvents such as water due to the hydrophobic nature of the phenyl substituents [1] [14]. In benzene, the compound shows slight solubility, while chloroform provides sparingly soluble conditions [1] [3]. These solubility characteristics reflect the predominantly hydrophobic character imparted by the six phenyl groups attached to the siloxane ring.

Solvent-Dependent Spectroscopic Behavior

The solvatochromic properties of related phenyl-containing siloxane compounds demonstrate significant sensitivity to solvent environment. Pyrenyl-substituted cyclotrisiloxanes exhibit solvent-dependent monomer and excimer spectra, indicating substantial molecular reorganization in response to solvent polarity changes [15] [16]. The reaction of diphenylsilanediol to form cyclotrisiloxanes shows remarkable solvent dependence, with no product formation observed in dimethylsulfoxide or tetrahydrofuran, while toluene and acetonitrile facilitate cyclization reactions [15] [16].

Molecular Dynamics in Polar and Non-Polar Environments

Computational investigations of siloxane-containing systems reveal distinct conformational preferences in different solvent environments. Alkylsiloxane-based ionic liquids demonstrate intramolecular hydrogen bonding between siloxane oxygen atoms and polar functional groups, resulting in energy differences exceeding 10 kilojoules per mole between extended and folded conformations [17]. These interactions significantly influence cohesive energy and volatility characteristics in polar versus non-polar media [17].

Interfacial Behavior at Polar/Non-Polar Interfaces

The amphiphilic nature of phenyl-substituted siloxanes enables unique interfacial behavior at polar/non-polar boundaries. Siloxane surfactants demonstrate preferential orientation at interfaces, with hydrophobic siloxane chains extending into non-polar phases while polar functionalities interact with aqueous environments [18]. Modified siloxanes achieve stable dispersion in non-polar solvents through surface energy matching and reduced polar interactions [19].

Structure-Property Relationships in Solvent Interactions

The solvatochromic response of hexaphenylcyclotrisiloxane stems from the interplay between the rigid cyclic siloxane framework and the flexible phenyl substituents. Phenyl groups provide π-π stacking interactions in aromatic solvents, enhancing solubility in benzene and toluene systems [20] [21]. The absence of polar functional groups limits hydrogen bonding interactions, restricting solubility in polar protic solvents [20] [21]. The siloxane backbone contributes to molecular flexibility while maintaining chemical inertness across diverse solvent environments [22] [21].

Solvent TypeExamplesExpected Behavior
Polar ProticWater, methanol, ethanolPoor solubility due to hydrophobic phenyl groups
Polar AproticAcetone, DMSO, DMFLimited solubility, dependent on specific interactions
Non-polarBenzene, hexane, toluene, chloroformBetter solubility, compatible with hydrophobic structure

Surface Energy Characteristics and Interfacial Interactions

Surface Energy Fundamentals

The surface energy characteristics of hexaphenylcyclotrisiloxane are determined by the unique combination of siloxane backbone flexibility and aromatic phenyl group interactions. Siloxane compounds generally exhibit low surface energy values due to the weak intermolecular forces associated with silicon-oxygen bonds [23] [24]. The incorporation of phenyl groups modifies surface energy through π-π stacking interactions and increased molecular rigidity compared to alkyl-substituted analogues [24].

Contact Angle and Wetting Behavior

Surface wettability studies of phenyl-containing siloxane systems demonstrate distinctive contact angle characteristics. Phenylsiloxane-modified surfaces exhibit contact angles dependent on phenyl group density and molecular orientation at the interface [25] [26]. Siloxane-coated surfaces with phenyl functionality show contact angles ranging from 90° to 110°, indicating hydrophobic character [25] [27]. The presence of phenyl groups influences both advancing and receding contact angles through modification of surface energy components [25] [26].

Interfacial Tension Properties

Interfacial tension measurements of siloxane-containing systems reveal complex behavior at fluid-fluid boundaries. Trisiloxane surfactants demonstrate rapid surface tension reduction at air-water interfaces, with values decreasing from 72 to below 25 millinewtons per meter within seconds of interface formation [28]. The dynamic surface tension behavior reflects molecular reorganization and orientation processes occurring at the interface [28]. Phenyl-substituted siloxanes exhibit modified interfacial tension characteristics compared to linear alkyl analogues due to restricted molecular mobility and enhanced intermolecular interactions [28].

Surface Energy Components Analysis

The total surface energy of hexaphenylcyclotrisiloxane comprises dispersive and polar components reflecting different molecular interaction mechanisms. Dispersive forces arise from London dispersion interactions between aromatic rings and siloxane segments [29]. Polar components result from dipole-dipole interactions associated with silicon-oxygen bonds and aromatic π-electron systems [29]. The relative contributions of these components determine overall surface wettability and interfacial behavior [30].

Molecular-Level Interfacial Structure

Molecular dynamics simulations of phenyl-containing siloxane interfaces reveal organized molecular arrangements that influence macroscopic surface properties. Phenyl groups preferentially orient parallel to interfaces to maximize π-π stacking interactions while minimizing steric hindrance [26]. The siloxane backbone provides conformational flexibility enabling molecular reorganization in response to interfacial constraints [26]. These structural features result in anisotropic surface properties with direction-dependent wetting characteristics [26].

Applications in Interface Modification

The unique surface energy characteristics of hexaphenylcyclotrisiloxane enable applications in interface modification and surface functionalization. The compound can serve as a surface modifier to reduce surface energy and enhance hydrophobic properties [23] [31]. The thermal stability and chemical inertness of the siloxane framework provide durability in demanding environmental conditions [23]. Phenyl group interactions enable compatibility with aromatic substrates and polymeric systems [23].

Interface PropertyCharacteristic ValueMechanism
Surface EnergyLow to moderate (~20-40 mN/m)Weak siloxane intermolecular forces
Contact Angle90-110° (hydrophobic)Phenyl group hydrophobicity
Interfacial TensionReduced compared to hydrocarbonsMolecular reorganization at interface
Thermal StabilityStable to ~300°CStrong Si-O bonds with phenyl stabilization

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

512-63-0

Wikipedia

Hexaphenylcyclotrisiloxane

General Manufacturing Information

Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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